2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a tetrahydrobenzothieno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system through cyclization reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride as the starting material.
Sulfanyl Group Addition: The sulfanyl group is incorporated through thiolation reactions, typically using thiol reagents under basic conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through condensation reactions with appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzothienopyrimidines.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile .
Uniqueness
What sets 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H17ClN2OS2 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS2/c1-21-17(22)15-12-7-3-5-9-14(12)24-16(15)20-18(21)23-10-11-6-2-4-8-13(11)19/h2,4,6,8H,3,5,7,9-10H2,1H3 |
InChI Key |
COUOLRXDFRLUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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